5,6-Dimethyl-2-propyl-2,3-dihydropyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72671-98-8 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5,6-dimethyl-2-propyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-4-5-9-6-10-7(2)8(3)11-9/h9H,4-6H2,1-3H3 |
InChI Key |
YKVRIOFBSZYPEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN=C(C(=N1)C)C |
Origin of Product |
United States |
Structural Characterization Methodologies for 5,6 Dimethyl 2 Propyl 2,3 Dihydropyrazine
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the structure of novel compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that allow for detailed structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In ¹H NMR, the proton signals for the propyl group would appear as distinct multiplets, while the two methyl groups attached to the sp² hybridized carbons would likely present as singlets. The protons on the dihydropyrazine (B8608421) ring at positions 2 and 3 would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. NMR is particularly effective in distinguishing between different dihydropyrazine isomers, such as 1,4-, 1,2-, or 1,6-dihydro derivatives, which can be in thermodynamic equilibrium. cdnsciencepub.com
In ¹³C NMR, distinct signals would be observed for each of the nine carbon atoms, with their chemical shifts indicating their hybridization state (sp² or sp³) and proximity to the nitrogen atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | Multiplet | ~55-65 |
| C3-H₂ | Multiplet | ~40-50 |
| C5-CH₃ | Singlet | ~15-25 |
| C6-CH₃ | Singlet | ~15-25 |
| Propyl-CH₂ | Multiplet | ~30-40 |
| Propyl-CH₂ | Multiplet | ~18-28 |
| Propyl-CH₃ | Triplet | ~10-15 |
| C2 | - | ~55-65 |
| C3 | - | ~40-50 |
| C5 | - | ~145-155 |
Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺˙) corresponding to its molecular weight (152.24 g/mol ).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of bonds within the molecule generates characteristic fragment ions, which helps in confirming the arrangement of substituents. Derivatization can be employed in mass spectrometry to enhance ionization or introduce specific mass shifts that aid in analysis. spectroscopyonline.com
For this compound, the most prominent fragmentation pathways would involve the loss of the propyl side chain and cleavage of the dihydropyrazine ring.
Loss of the Propyl Group: A significant fragment would be observed at m/z 109, corresponding to the loss of a propyl radical ([M - 43]⁺).
Loss of an Ethyl Group: A fragment at m/z 123 would indicate the loss of an ethyl radical from the propyl chain ([M - 29]⁺).
Ring Cleavage: Fragmentation of the dihydropyrazine ring itself can lead to various smaller ions, providing further confirmation of the core structure.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 152 | [M]⁺˙ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 123 | [M - C₂H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum would display characteristic absorption bands confirming the key structural features.
The most notable peaks would include:
C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the propyl group and the dihydropyrazine ring.
C=N Stretching: A strong absorption band around 1640-1690 cm⁻¹ is characteristic of the imine functional group within the dihydropyrazine ring.
C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range would correspond to the C-N single bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretching | 2850 - 2960 |
| C=N (Imine) | Stretching | 1640 - 1690 |
| C-N | Stretching | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The dihydropyrazine ring contains a C=N chromophore which is expected to exhibit characteristic absorptions.
The spectrum would likely show two main absorption bands:
A weak n→π* transition at a longer wavelength (lower energy), resulting from the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital.
A strong π→π* transition at a shorter wavelength (higher energy), arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital.
The exact position of the maximum absorbance (λmax) is influenced by the solvent and the specific substitution pattern on the dihydropyrazine ring.
Table 4: Expected Electronic Transitions for this compound
| Electronic Transition | Chromophore | Expected λmax Range (nm) |
|---|---|---|
| n→π* | C=N | 300 - 350 |
X-Ray Diffraction Studies for Solid-State Structure Elucidation
If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would yield detailed crystallographic data. This data includes the crystal system, space group, and unit cell dimensions, which describe how the molecules are packed in the crystal lattice. mdpi.com For materials that are not fully crystalline, powder X-ray diffraction (PXRD) can be used to identify crystalline phases, assess purity, and study polymorphism. nih.gov
Table 5: Representative Crystallographic Data Obtainable from X-Ray Diffraction
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic / Triclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c or P-1 |
| a, b, c (Å) | The dimensions of the unit cell. | a = 6.1, b = 11.2, c = 15.0 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 101.5, γ = 90 |
| V (ų) | The volume of the unit cell. | 950.5 |
Note: The values in this table are hypothetical examples based on similar heterocyclic compounds to illustrate the type of data generated from an X-ray diffraction study. mdpi.commdpi.com
Determination of Dihedral Angles and Conformations
The conformation of the dihydropyrazine ring is a critical aspect of its structure. Studies on substituted dihydropyrazines reveal that the heterocyclic ring is not planar and typically adopts specific conformations to minimize steric strain.
For instance, X-ray crystallography studies of similar compounds, such as 2-methyl-3,5,6-triphenyl-2,3-dihydropyrazine and 2-methyl-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydropyrazine, have shown that the dihydropyrazine ring can adopt conformations like a screw-boat or a half-chair . nih.govnih.govresearchgate.netresearchgate.net In these observed structures, the substituents on the ring tend to occupy equatorial positions to enhance stability. nih.govnih.govresearchgate.netresearchgate.net
Table 1: Conformations and Dihedral Angles in Substituted Dihydropyrazine Derivatives
| Compound | Heterocyclic Ring Conformation | Notable Dihedral Angles |
| 2-Methyl-3,5,6-triphenyl-2,3-dihydropyrazine | Screw-boat | Phenyl at C3 vs. Phenyl at C5: 78.12°; Phenyl at C3 vs. Phenyl at C6: 72.67°; Phenyl at C5 vs. Phenyl at C6: 67.32° nih.govresearchgate.net |
| 2-Methyl-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydropyrazine | Half-chair (major component) | Phenyl at C1 vs. Phenyl at C2: 59.10°; Phenyl at C1 vs. Benzene at C5A: 79.68°; Phenyl at C2 vs. Benzene at C5A: 80.92° nih.govresearchgate.net |
| 5,6-Di-2-thienyl-2,3-dihydropyrazine | Not specified | Between the two thiophene (B33073) rings: 66.33° nih.gov |
Data inferred from related compounds to illustrate typical structural features.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular interactions are crucial for understanding the solid-state structure and physical properties of a compound. In the absence of strong hydrogen bond donors (like -OH or -NH2), weaker interactions play a significant role in the crystal packing of dihydropyrazine derivatives.
Studies on related crystalline structures have identified C-H···π interactions as prominent intermolecular forces. nih.govresearchgate.net These occur when a hydrogen atom attached to a carbon atom interacts with the π-electron system of an aromatic ring. In the case of this compound, while it lacks aromatic rings itself, such interactions could be relevant if co-crystallized with aromatic species.
More pertinent to the pure compound would be intermolecular hydrogen bonds of the C-H···N type. Research on 5,6-Di-2-thienyl-2,3-dihydropyrazine has shown that such hydrogen bonds can link molecules into infinite chains, contributing to the stability of the crystal lattice. nih.gov It is plausible that the nitrogen atoms in the this compound ring could act as hydrogen bond acceptors for hydrogen atoms from the alkyl groups of neighboring molecules.
Chromatographic Techniques for Separation and Identification
Chromatography is an essential tool for isolating and identifying compounds like this compound, which often exist in complex mixtures, such as food aromas or synthetic reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines. researchgate.netscilit.com Alkylpyrazines are known contributors to the flavor of many thermally processed foods. researchgate.net
In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and interactions with the stationary phase of a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
GC-MS has been successfully applied to identify various alkylpyrazines in diverse matrices. researchgate.net While specific retention times and mass spectral data for this compound are not detailed in the provided search results, the general methodology is well-established for this class of compounds. The analysis of related pyrazines shows that factors like column type, temperature programming, and carrier gas flow rate are critical parameters for achieving good separation. mdpi.com
Table 2: Representative Alkylpyrazines Identified in Mixtures using GC-MS
| Compound | Context/Matrix |
| 2,5-Dimethylpyrazine (B89654) | Volatile Maillard Reaction Product researchgate.net |
| 2,6-Dimethylpyrazine | Ultrasound-assisted Maillard Reaction researchgate.net |
| 2,3,5-Trimethylpyrazine (B81540) | Fermented Foods nih.gov |
| 2-Methylpyrazine | Synthesized Pyrazine (B50134) Product scilit.comresearchgate.net |
| 2-Ethyl-6-methylpyrazine | Synthesized Pyrazine Product scilit.com |
This table showcases the utility of GC-MS for analyzing related alkylpyrazine compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing compounds that are non-volatile or thermally labile, which might not be suitable for GC-MS.
Although GC-MS is more common for alkylpyrazine analysis due to their volatility, LC-MS can be an alternative or complementary technique, especially in complex biological or food matrices where extensive sample cleanup might otherwise be required. acs.org The differentiation of isomers, which can be challenging, is an area where both GC-MS and LC-MS techniques are valuable. nih.gov For this compound and its isomers, LC-MS could potentially offer different selectivity compared to GC, aiding in their unambiguous identification within a complex mixture.
Derivatives and Analogues of 5,6 Dimethyl 2 Propyl 2,3 Dihydropyrazine
Alkyl-Substituted Dihydropyrazine (B8608421) Derivatives
The manipulation of alkyl groups on the dihydropyrazine ring is a primary strategy for modulating the physicochemical properties of the parent compound. These substitutions can influence factors such as lipophilicity, steric hindrance, and electronic effects, thereby impacting the molecule's reactivity and potential applications.
Synthesis and Characterization of Propyl, Pentyl, Hexyl, and Heptyl Dihydropyrazines
The synthesis of 2-alkyl-5,6-dimethyl-2,3-dihydropyrazines can be achieved through the condensation of a 1,2-diamine with an α-dicarbonyl compound. Specifically, the reaction of 1,2-diaminopropane (B80664) with 2,3-butanedione (B143835) can yield a mixture of dihydropyrazine isomers. To synthesize derivatives with varying alkyl chains at the 2-position, such as propyl, pentyl, hexyl, and heptyl groups, a common synthetic strategy involves the reaction of benzil (B1666583) with the appropriately substituted 1-alkyl-2-arylethanediamine dihydrochloride (B599025) in the presence of a base like sodium acetate (B1210297) trihydrate. trp.org.in
While specific synthesis and characterization data for 5,6-dimethyl-2-propyl-2,3-dihydropyrazine and its longer-chain homologues are not extensively detailed in the available literature, a general synthetic approach can be proposed. This would involve the condensation of 3,4-diaminoheptane (for the propyl derivative), 3,4-diaminononane (for the pentyl derivative), 3,4-diaminodecane (for the hexyl derivative), and 3,4-diaminoundecane (for the heptyl derivative) with 2,3-butanedione.
The characterization of these compounds would typically involve a combination of spectroscopic techniques.
FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the C=N imine bond characteristic of the dihydropyrazine ring.
¹H NMR Spectroscopy: To elucidate the specific arrangement of protons in the molecule, including the signals corresponding to the methyl groups, the propyl, pentyl, hexyl, or heptyl chain, and the protons on the dihydropyrazine ring.
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms present in the molecule.
Mass Spectrometry: To determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, which can provide further structural information.
A study on the synthesis of 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazines reported the characterization of similar structures using these techniques, providing a reference for the expected spectral data. trp.org.in
Table 1: Proposed Alkyl-Substituted Dihydropyrazine Derivatives and Their Precursors
| Alkyl Substituent | 1,2-Diamine Precursor | α-Dicarbonyl Precursor |
| Propyl | 3,4-Diaminoheptane | 2,3-Butanedione |
| Pentyl | 3,4-Diaminononane | 2,3-Butanedione |
| Hexyl | 3,4-Diaminodecane | 2,3-Butanedione |
| Heptyl | 3,4-Diaminoundecane | 2,3-Butanedione |
Tetrahydropyrazine Analogues
Tetrahydropyrazines represent a more reduced form of the pyrazine (B50134) ring system compared to dihydropyrazines. The synthesis of tetrasubstituted tetrahydropyrazines can be achieved through various synthetic methodologies. One approach involves a versatile reaction cascade that includes a C–H activation–cyclization–reduction sequence to produce highly substituted 1,2,3,6-tetrahydropyridines, which can be conceptually extended to the synthesis of tetrahydropyrazines. nih.gov
Another efficient method for the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans has been developed using a (3,5)-oxonium-ene reaction. nih.gov While this method is for an oxygen-containing heterocycle, similar strategies involving hetero-Diels-Alder reactions or other cyclization reactions could potentially be adapted for the synthesis of tetrahydropyrazines.
Heterocyclic Ring System Analogues and Conjugates
The fusion or conjugation of the dihydropyrazine ring with other heterocyclic systems can lead to novel molecular architectures with unique electronic and chemical properties.
Thienyl-Substituted Dihydropyrazines
The incorporation of a thienyl moiety into the dihydropyrazine structure can be achieved through various synthetic routes. One potential method involves the use of thienyl-containing building blocks in the initial condensation reaction. For instance, the synthesis of thieno[3,4-b]pyrazine (B1257052) oligomers has been reported, which serve as precursors to low band gap materials. researchgate.net These synthetic strategies could be adapted to create thienyl-substituted dihydropyrazines.
The synthesis of 2-(2/3-thienyl)cycloalk-1-ene-1-carbaldehydes via a Suzuki coupling reaction provides a versatile method for introducing a thienyl group, which could then be incorporated into a dihydropyrazine ring through subsequent reactions. researchgate.net
Pyrazinoquinoxaline Systems
Pyrazinoquinoxaline represents a fused heterocyclic system where a pyrazine ring is fused to a quinoxaline (B1680401) moiety. The synthesis of pyrazino[2,3-g]quinoxaline (B3350192) derivatives has been explored for their potential as blue and green fluorescent materials. researchgate.net A general synthesis involves the condensation of tetraaminobenzoquinone with a 1,2-dicarbonyl compound. acs.orgacs.org For example, the reaction of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione affords 2,3,7,8-tetrakis(triisopropylsilylethynyl)pyrazino[2,3-g]quinoxaline-5,10-dione. acs.orgacs.org
Further modifications can be made to the pyrazinoquinoxaline core. For instance, a water-soluble pyrazino[2,3-g]quinoxaline photosensitizer has been designed and synthesized for applications in bioimaging and photodynamic therapy. rsc.org
Table 2: Examples of Heterocyclic Ring System Analogues
| Analogue Class | General Synthetic Approach | Potential Starting Materials |
| Thienyl-Substituted Dihydropyrazines | Condensation with thienyl-containing precursors | Thienyl-1,2-diamines, Thienyl-α-dicarbonyls |
| Pyrazinoquinoxaline Systems | Condensation of tetraaminobenzoquinone with 1,2-dicarbonyls | Tetraaminobenzoquinone, Substituted benzils |
Dihydropyrazine 1,4-Dioxide Derivatives
The N-oxidation of the dihydropyrazine ring leads to the formation of dihydropyrazine 1,4-dioxide derivatives. These compounds have been identified as natural products from bacterial sources. Overexpression of the Pseudomonas virulence factor (pvf) biosynthetic operon led to the discovery of a family of pyrazine N-oxides, including a novel dihydropyrazine N,N'-dioxide. nih.govnih.gov
The proposed biosynthetic pathway involves the N-oxygenation of L-valine, followed by a series of enzymatic transformations to form a 2,4-dihydropyrazine N,N'-dioxide. nih.gov While this is a biological synthesis, chemical methods for the N-oxidation of pyrazines are also known and could potentially be applied to dihydropyrazine substrates. For instance, the synthesis of 2,5-dihydroxy-3-(4-hydroxybenzyl)-6-methylpyrazine 1,4-dioxide has been described, starting from a piperidine-2,5-dione precursor. rsc.org This suggests that oxidation of a pre-formed dihydropyrazine ring or cyclization of appropriately functionalized and oxidized precursors are viable synthetic strategies.
The characterization of these N-oxide derivatives would rely on spectroscopic methods, with particular attention to the changes in the chemical shifts of the ring protons and carbons in NMR spectroscopy due to the presence of the N-oxide functionalities.
Relationship to Aromatic Pyrazine Systems
The chemical relationship between 2,3-dihydropyrazines, such as this compound, and their aromatic pyrazine counterparts is fundamental to their synthesis and chemical behavior. Dihydropyrazines are essentially non-aromatic precursors or intermediates that can be converted into the more stable aromatic pyrazine system through oxidation or dehydrogenation. nih.govresearchgate.net
This transformation is a key step in many synthetic routes for producing alkyl-substituted pyrazines, which are valued for their applications in the flavor and fragrance industry. d-nb.infoontosight.ai The process involves the removal of two hydrogen atoms from the dihydropyrazine ring, resulting in the formation of a fully conjugated, 6π-electron aromatic system. researchgate.net This aromatization can occur through various mechanisms, including air oxidation, catalytic dehydrogenation, or in the presence of other oxidizing agents. youtube.comacs.org For instance, the condensation of two aminoacetone units first yields 2,5-dimethyl-3,6-dihydropyrazine, which is then aromatized by ring oxidation to form the corresponding pyrazine. researchgate.net
The stability of the aromatic pyrazine ring is significantly greater than that of the dihydropyrazine ring due to the resonance energy of the aromatic system. researchgate.net This thermodynamic driving force facilitates the conversion from the dihydro- form to the aromatic form. Consequently, many pyrazine syntheses proceed through a dihydropyrazine intermediate which is then oxidized, sometimes in the same reaction vessel, to yield the final aromatic product. nih.govd-nb.info
Conversely, the dearomatizing conversion of stable pyrazines into dihydropyrazine derivatives is also possible under specific reductive conditions. rsc.org For example, pyrazines can react with boron reagents under transition-metal-free conditions to yield N-borylated 1,4-dihydropyrazines. rsc.org This highlights the reversible, though not always direct, chemical relationship between these two classes of nitrogen-containing heterocyclic compounds.
The table below illustrates the key differences between this compound and its corresponding aromatic pyrazine.
| Feature | This compound | 2,3-Dimethyl-5-propylpyrazine |
| Molecular Formula | C₉H₁₆N₂ | C₉H₁₄N₂ nih.gov |
| Aromaticity | Non-aromatic | Aromatic researchgate.net |
| Ring Structure | Dihydro- (partially saturated) | Fully unsaturated, conjugated |
| Stability | Less stable, acts as a precursor | More stable due to aromaticity |
| Typical Conversion | Oxidation/Dehydrogenation nih.gov | Reduction rsc.org |
Mechanistic Investigations of Dihydropyrazine Formation and Transformation
Proposed Mechanisms for Dihydropyrazine (B8608421) Synthesis Pathways
The principal mechanism for the formation of 2,3-dihydropyrazines involves the condensation of two α-aminocarbonyl compounds. nih.govresearchgate.net This reaction is a cornerstone of pyrazine (B50134) generation in the Maillard reaction.
General Pathway:
Formation of α-aminocarbonyls: These crucial intermediates are formed through processes like the Strecker degradation of amino acids.
Self-condensation: Two molecules of an α-aminocarbonyl compound condense to form a dihydropyrazine ring. researchgate.net
Oxidation: The resulting dihydropyrazine is unstable and readily oxidizes to the corresponding aromatic pyrazine. researchgate.net
For an asymmetrical compound like 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine, the condensation would involve different α-aminocarbonyl precursors. An alternative pathway involves the reaction of α,β-unsaturated acyloins with diamines. A proposed mechanism suggests that an acyloin tautomer first forms a Schiff base with a compound like 1,2-propanediamine. This is followed by a double bond migration to create a more stable conjugated system, which then cyclizes and dehydrates to form the 5,6-dihydropyrazine ring. researchgate.net
Another synthetic route involves the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. semanticscholar.orgindexcopernicus.com For instance, 1,2-ethylenediamine reacts with 1,2-dicarbonyls or α-hydroxycarbonyl compounds to yield 2,3-dihydropyrazine derivatives in high yields. indexcopernicus.com
Reaction Kinetics and Thermodynamics of Dihydropyrazine Reactions
The study of reaction kinetics for dihydropyrazine formation is often embedded within the broader context of the Maillard reaction. The formation of pyrazines, and by extension their dihydropyrazine precursors, is significantly influenced by factors such as temperature, pH, and the concentration of reactants.
For substitution reactions involving pyrazines and related diazines with metal complexes, the activation parameters (negative entropies and volumes of activation) support an associative ligand substitution mechanism. rsc.org While this pertains to reactions of the final pyrazine product, it provides insight into the reactivity of the nitrogen-containing heterocyclic system. The kinetics of hydrazine-based fuels, which share some structural similarities, have been studied extensively, revealing complex multi-channel reaction mechanisms and the importance of intermediate stability. mdpi.com The thermodynamics for the reduction of dinitrogen to products like hydrazine (B178648) have also been established, highlighting the favorability of forming N-H and N-C bonds under specific conditions. researchgate.net
Intermediates in Pyrazine and Dihydropyrazine Formation
The structure of the final pyrazine product is determined by the nature of the intermediates formed during the reaction. Two key classes of intermediates are α-amino carbonyl compounds and acyloins.
α-Amino carbonyls (or α-amino ketones) are universally recognized as essential building blocks for pyrazines. colab.wsresearchgate.net They are products of the Strecker degradation of amino acids and can also be synthesized through various organic methods. colab.wsorganic-chemistry.org The condensation of two such molecules is the most common pathway to the dihydropyrazine ring. researchgate.net For example, the self-condensation of aminoacetone, derived from the decarboxylation of L-2-amino-acetoacetate, is proposed to form 3,6-dihydro-2,5-dimethylpyrazine, an intermediate on the way to 2,5-dimethylpyrazine (B89654). nih.gov The specific side chains of the precursor amino acids and the nature of the initial carbonyl compound dictate the substitution pattern on the resulting dihydropyrazine.
Acyloins (α-hydroxy ketones) serve as another important class of precursors for dihydropyrazines. researchgate.net The acyloin condensation, a reductive coupling of two carboxylic esters, is a classic method for their synthesis. bspublications.netwikipedia.org In the context of pyrazine formation, acyloins can react with a source of ammonia (B1221849) (such as an amino acid) to generate the dihydropyrazine ring system. researchgate.net
A chemoenzymatic approach has been developed for synthesizing various acyloins, which can then be used as building blocks. researchgate.net For instance, twenty-five different acyloins were generated via biotransformation of aliphatic aldehydes and 2-ketocarboxylic acids using baker's yeast. Subsequent reaction with 1,2-propanediamine under mild conditions resulted in the formation of various 5,6-dihydro- and tetrahydropyrazines. researchgate.netresearchgate.net This pathway is particularly relevant for producing pyrazines in biological systems. researchgate.net
Maillard Reaction Model Systems and Dihydropyrazine Generation
Maillard reaction model systems are frequently used to investigate the formation of flavor compounds, including pyrazines and their dihydropyrazine intermediates. perfumerflavorist.comnih.gov These systems typically involve heating a single amino acid with a reducing sugar.
Studies using lysine-containing dipeptides and glucose have shown that peptides can generate a greater variety and higher quantity of pyrazines compared to free amino acids. nih.gov In these models, 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) were often the main pyrazine compounds detected. nih.gov The specific amino acid sequence in a peptide was found to significantly affect the types and amounts of pyrazines formed. nih.gov
In a model system of 1,3-dihydroxyacetone (B48652) (a precursor to 2-oxopropanal) with 20 different amino acids, 2,5-dimethylpyrazine was the most abundant pyrazine formed from all amino acids, indicating its formation does not involve the amino acid side chain. acs.orgnih.gov However, the substituents of less abundant pyrazines were found to result from the incorporation of Strecker aldehydes or aldol (B89426) condensation products into the intermediate dihydropyrazine. acs.orgnih.gov This highlights how the initial reactants direct the final substitution pattern of the heterocyclic ring.
The table below summarizes findings from a model system reacting various lysine-containing dipeptides with glucose, demonstrating the influence of peptide structure on the generation of specific pyrazines.
| Dipeptide Model | Key Pyrazines Generated | Total Pyrazine Content (Relative Order) |
| Arg-Lys | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, Ethenylpyrazine | High |
| His-Lys | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Lower than Arg-Lys |
| Lys-Arg | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Lower than Lys-His |
| Lys-His | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | High |
Data synthesized from findings reported in studies on Maillard reaction models. nih.gov
These model systems demonstrate that dihydropyrazine intermediates are readily generated under thermal processing conditions, and their subsequent transformation leads to the diverse array of pyrazine flavor compounds found in food. nih.govresearchgate.net
Advanced Theoretical and Computational Studies on 5,6 Dimethyl 2 Propyl 2,3 Dihydropyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. For 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine, these calculations provide a detailed picture of the electron distribution and its influence on chemical reactivity.
Detailed Research Findings: The electronic character of the 2,3-dihydropyrazine ring is significantly influenced by its substituents. The methyl and propyl groups are alkyl groups, which are known to be electron-donating through an inductive effect. libretexts.org This donation of electron density increases the energy of the Highest Occupied Molecular Orbital (HOMO), which can, in turn, affect the molecule's reactivity, particularly its susceptibility to oxidation to the aromatic pyrazine (B50134) form.
DFT calculations can determine key global reactivity descriptors from the energies of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inniscpr.res.in These descriptors include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov
The molecular electrostatic potential (MEP) surface is another critical output. For this compound, the MEP would likely show regions of negative potential localized around the nitrogen atoms due to their lone pairs of electrons, identifying them as primary sites for electrophilic attack. The alkyl-substituted carbon atoms of the ring would exhibit a corresponding increase in electron density compared to an unsubstituted dihydropyrazine (B8608421).
| Calculated Property | Exemplary Value (DFT/B3LYP/6-31G*) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons (ionization potential). |
| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap (ΔE) | 7.0 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |
| Chemical Hardness (η) | 3.5 eV | Represents resistance to change in electron distribution. |
Conformational Analysis and Stereochemical Prediction
The 2,3-dihydropyrazine ring is not planar due to the presence of sp³-hybridized carbon atoms. This non-planarity gives rise to different spatial arrangements, or conformations. ucsd.edu
Detailed Research Findings: The central heterocyclic ring in 2,3-dihydropyrazine derivatives can adopt various non-planar conformations, such as screw-boat or twist-boat forms. nih.gov The specific, most stable conformation for this compound is determined by the steric interactions between the substituents. The bulky propyl group at the C2 position and the methyl groups at C5 and C6 will preferentially occupy positions that minimize steric strain. Computational methods can predict the lowest energy conformation by calculating the relative energies of all possible arrangements. It is generally expected that large substituents will favor equatorial or pseudo-equatorial positions to reduce steric hindrance. windows.net
Furthermore, the C2 carbon atom, bonded to a propyl group, a hydrogen atom, the C3 carbon, and the N1 nitrogen, is a chiral center. libretexts.org This means the molecule exists as a pair of enantiomers: (R)-5,6-Dimethyl-2-propyl-2,3-dihydropyrazine and (S)-5,6-Dimethyl-2-propyl-2,3-dihydropyrazine. These stereoisomers are non-superimposable mirror images and would exhibit optical activity. libretexts.org Quantum-chemical calculations can be used to predict properties like specific optical rotation to help distinguish between enantiomers. nih.gov
| Conformer | Propyl Group Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|---|
| 1 (Twist-Boat) | Equatorial | 0.00 | ~95% |
| 2 (Twist-Boat) | Axial | 2.10 | ~5% |
| 3 (Boat) | Equatorial | 4.50 | <1% |
Molecular Dynamics Simulations of Dihydropyrazine Systems
Molecular dynamics (MD) simulations provide a way to observe the motion and behavior of a molecule over time, offering insights that are complementary to static quantum chemical calculations. nih.gov
Detailed Research Findings: An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or ethanol, to mimic solution-phase conditions. The simulation tracks the movements of every atom based on a molecular mechanics force field. nih.gov
Key analyses from such a simulation would include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule's conformation over the simulation time. A stable RMSD indicates that the molecule is not undergoing large, disruptive conformational changes. ekb.eg
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. One would expect higher fluctuations in the propyl chain compared to the more constrained atoms of the dihydropyrazine ring. ekb.eg
Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with the surrounding solvent. ekb.eg
Conformational Sampling: The simulation can reveal the preferred conformations in solution and the energetic barriers for converting between them.
These simulations are crucial for understanding how the molecule behaves in a dynamic, realistic environment, which can influence its reactivity and interactions with other molecules. nih.gov
| MD Simulation Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM / AMBER | Defines the potential energy function for atomic interactions. |
| Simulation Time | 100 ns | Duration over which the system's dynamics are observed. ekb.eg |
| Solvent Model | TIP3P (for water) | Explicitly models the solvent environment. |
| Temperature | 298 K (25 °C) | Maintains the system at a constant, realistic temperature. |
| Pressure | 1 atm | Maintains the system at a constant, realistic pressure. |
Computational Modeling of Reaction Pathways and Transition States
Understanding the chemical reactions that form or consume this compound requires mapping the potential energy surface (PES) that connects reactants, products, and the high-energy transition states between them. ethz.ch
Detailed Research Findings: Computational modeling can elucidate the mechanisms of chemical reactions. For instance, the synthesis of this dihydropyrazine likely involves the condensation of a diamine with a carbonyl compound. Modeling this reaction would involve identifying the reactant molecules, the final dihydropyrazine product, and any intermediates.
The critical step in this modeling is locating the transition state (TS), which is a first-order saddle point on the PES. ucsb.edu Algorithms like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) methods are used to find the geometry of the TS. reddit.com Once the TS is located, a frequency calculation is performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edureddit.com
The energy difference between the reactants and the transition state defines the activation energy (ΔG‡) of the reaction. researchgate.net This value is crucial for predicting the reaction rate. By comparing the activation energies of different possible reaction pathways, chemists can predict which route is kinetically favored. nih.gov For this compound, one could model its oxidation to the corresponding aromatic 5,6-dimethyl-2-propylpyrazine to understand its stability and degradation pathways.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials for a hypothetical reaction. | 0.0 |
| Transition State (TS) | Highest energy point along the reaction coordinate. ucsb.edu | +25.5 |
| Intermediate | A metastable species formed during the reaction. | -5.2 |
| Products | Final molecules of the reaction. | -15.0 |
Emerging Research Directions and Future Perspectives in Dihydropyrazine Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy
The synthesis of dihydropyrazines is a cornerstone of research in this area. Traditional methods often involve the condensation of α-dicarbonyl compounds with 1,2-diamines. For 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine, a plausible synthetic route would involve the reaction of 2,3-butanedione (B143835) with 1,2-diaminopentane. However, future research is geared towards overcoming the limitations of classical methods, such as harsh reaction conditions and the formation of side products.
Emerging synthetic strategies focus on enhancing selectivity and atom economy. One promising approach is the development of one-pot, multi-component reactions that allow for the construction of the dihydropyrazine (B8608421) ring with high efficiency. For instance, a hypothetical three-component reaction could involve an α-hydroxy ketone, an amine, and a carbonyl compound, catalyzed by a Lewis acid, to afford the desired this compound with minimal waste.
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. The use of environmentally benign solvents, such as water or supercritical fluids, and the development of solvent-free reaction conditions are key areas of investigation. The table below outlines potential modern synthetic approaches applicable to this compound, highlighting their advantages over traditional methods.
| Synthetic Approach | Key Features | Potential Advantages |
| Multi-component Reactions | One-pot synthesis from simple precursors | High efficiency, reduced waste, operational simplicity |
| Catalytic Condensation | Use of Lewis or Brønsted acid catalysts | Milder reaction conditions, improved yields |
| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times | Increased reaction rates, higher purity of products |
| Flow Chemistry | Continuous production in a microreactor | Precise control over reaction parameters, enhanced safety |
Exploration of Catalytic Systems for Dihydropyrazine Transformations
The dihydropyrazine ring is a versatile scaffold that can undergo various chemical transformations. The development of novel catalytic systems to functionalize this core is a major research focus. While specific catalytic reactions for this compound are not detailed in the literature, insights can be drawn from studies on related heterocyclic systems.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have been successfully applied to other nitrogen-containing heterocycles. researchgate.net These methods could potentially be adapted to introduce aryl, vinyl, or alkynyl substituents onto the dihydropyrazine ring of the target compound, assuming prior halogenation. The exploration of more sustainable and cost-effective first-row transition metal catalysts, such as those based on iron, copper, and nickel, is also a burgeoning area.
Another avenue of research is the catalytic asymmetric hydrogenation or transfer hydrogenation of the C=N bond in the dihydropyrazine ring to generate chiral piperazines, which are valuable building blocks in medicinal chemistry. The development of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, would be crucial for achieving high enantioselectivity.
Investigation of Dihydropyrazines as Synthetic Intermediates for Complex Molecules
The unique structural and electronic properties of the dihydropyrazine moiety make it an attractive intermediate for the synthesis of more complex molecular architectures. The reactivity of the enamine-like double bond and the presence of two nitrogen atoms provide multiple sites for further functionalization.
For this compound, the dihydropyrazine ring could serve as a diene in Diels-Alder reactions, allowing for the construction of fused bicyclic systems. Furthermore, oxidation of the dihydropyrazine ring can lead to the corresponding aromatic pyrazine (B50134), a scaffold found in numerous natural products and pharmaceuticals.
The imine functionality within the dihydropyrazine ring can also be a handle for various chemical transformations. For example, it could undergo addition reactions with nucleophiles or be involved in cycloaddition reactions. The table below summarizes potential applications of this compound as a synthetic intermediate.
| Reaction Type | Potential Product Class | Significance |
| Oxidation | Substituted Pyrazines | Access to important aromatic heterocycles |
| Diels-Alder Reaction | Fused Bicyclic Systems | Construction of complex polycyclic scaffolds |
| Nucleophilic Addition | Functionalized Piperazines | Synthesis of valuable chiral building blocks |
| Cycloaddition Reactions | Novel Heterocyclic Systems | Exploration of new chemical space |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of chemical reactions is fundamental to optimizing reaction conditions and improving yields. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are invaluable tools in this endeavor.
For the synthesis of this compound, techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) could be employed to track the consumption of reactants and the formation of the product and any intermediates in real time. This data can provide crucial insights into the reaction mechanism and help to identify optimal process parameters.
Furthermore, advanced mass spectrometry techniques, such as Reaction Monitoring Mass Spectrometry (RMMS), can provide highly sensitive and rapid analysis of reaction mixtures without the need for chromatographic separation. The application of these in situ monitoring techniques would be instrumental in developing robust and efficient synthetic processes for dihydropyrazines.
Design of New Dihydropyrazine Derivatives with Tailored Chemical Reactivity
The modular nature of dihydropyrazine synthesis allows for the systematic modification of the substituents on the ring, enabling the design of new derivatives with tailored chemical reactivity and physical properties. By varying the alkyl or aryl groups at different positions of the dihydropyrazine core, it is possible to fine-tune the electronic and steric properties of the molecule.
For this compound, the introduction of electron-withdrawing or electron-donating groups on the propyl substituent or at other positions on the ring could significantly alter its reactivity. For example, incorporating a fluorinated alkyl chain could enhance the metabolic stability and lipophilicity of the molecule, which is a common strategy in medicinal chemistry.
Another design strategy involves the synthesis of dihydropyrazine-fused heterocyclic systems. By annulating other rings onto the dihydropyrazine core, novel molecular frameworks with unique three-dimensional shapes and potentially interesting biological activities can be created. The rational design of such derivatives, guided by computational modeling and structure-activity relationship studies, represents a promising direction for future research.
Q & A
Basic Research Questions
Q. What are the fundamental synthetic routes for 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 1,2-diaminopropane and α-diketones (e.g., 2,3-pentanedione). Optimization involves controlling stoichiometry, solvent polarity, and temperature to favor cyclization. For example, ethanol or acetic acid under reflux (100–120°C) enhances yield by stabilizing intermediates. Monitoring reaction progress via TLC or GC-MS ensures purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of techniques:
- NMR : and NMR to verify substituent positions and dihydropyrazine ring saturation (e.g., singlet for methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 152.15 for CHN) .
- X-ray Crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging hydrogen-bonding patterns in monoclinic systems .
Q. What are the key thermodynamic properties (e.g., melting point, stability) relevant to handling this compound?
- Methodological Answer : The melting point can be determined via differential scanning calorimetry (DSC). Stability studies under varying pH, temperature, and light exposure (e.g., 25°C vs. 40°C in dark vs. UV light) reveal degradation pathways. For example, analogs like 5,6-diphenyl-2,3-dihydropyrazine show stability up to 160°C, suggesting similar thermal resilience .
Advanced Research Questions
Q. How does the dihydropyrazine ring influence molecular flexibility and binding to biological targets?
- Methodological Answer : The saturated 2,3-dihydropyrazine backbone reduces aromaticity, increasing rotational freedom. Quantify flexibility using nROTBs (number of rotatable bonds): For example, 5,6-diphenyl derivatives exhibit , exceeding optimal thresholds for drug-like molecules. Molecular dynamics simulations (e.g., AMBER or GROMACS) can model conformational changes during macromolecular binding .
Q. What challenges arise in resolving isomeric mixtures during synthesis, and how can they be addressed?
- Methodological Answer : Condensation reactions often yield regioisomers (e.g., 2-ethyl-3,5-dimethyl vs. 2-ethyl-3,6-dimethyl isomers). Separation requires chiral chromatography (e.g., Chiralpak IA column) or crystallization in polar solvents (e.g., methanol/water). Confirm isomer identity via NMR coupling constants or NOESY for spatial proximity analysis .
Q. How can computational methods predict the compound’s pharmacokinetic properties (e.g., TPSA, logP)?
- Methodological Answer : Use tools like Schrodinger’s QikProp or SwissADME:
- TPSA (Topological Polar Surface Area) : Calculated to assess membrane permeability (optimal range: 60–90 Ų). For 5,6-dimethyl-2-propyl-dihydropyrazine, TPSA ≈ 28 Ų suggests high lipophilicity.
- logP : Predict via fragment-based methods (e.g., Crippen’s method) to estimate octanol-water partitioning. Adjust substituents (e.g., propyl vs. isopropyl) to modulate bioavailability .
Q. What strategies mitigate data contradictions in spectroscopic characterization (e.g., IR vs. NMR)?
- Methodological Answer : Cross-validate using complementary techniques:
- IR : Confirm NH stretching (3100–3300 cm) for dihydropyrazine rings.
- XRD : Resolve ambiguities in substituent positioning (e.g., methyl vs. propyl orientation).
- DFT Calculations : Compare experimental and computed spectra (e.g., Gaussian 16) to identify discrepancies caused by crystal packing or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
